Cas no 2172182-56-6 (2-(4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}-1H-1,2,3-triazol-1-yl)acetic acid)
2-(4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}-1H-1,2,3-triazol-1-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}-1H-1,2,3-triazol-1-yl)acetic acid
- 2172182-56-6
- 2-(4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}-1H-1,2,3-triazol-1-yl)acetic acid
- EN300-1507306
-
- Inchi: 1S/C24H25N5O5/c1-15(10-22(30)25-11-16-12-29(28-27-16)13-23(31)32)26-24(33)34-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,12,15,21H,10-11,13-14H2,1H3,(H,25,30)(H,26,33)(H,31,32)
- InChI Key: SZAPLMSUSCBTDG-UHFFFAOYSA-N
- SMILES: O(C(NC(C)CC(NCC1=CN(CC(=O)O)N=N1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 463.18556891g/mol
- Monoisotopic Mass: 463.18556891g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 34
- Rotatable Bond Count: 10
- Complexity: 715
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 135Ų
2-(4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}-1H-1,2,3-triazol-1-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1507306-0.05g |
2-(4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}-1H-1,2,3-triazol-1-yl)acetic acid |
2172182-56-6 | 0.05g |
$2829.0 | 2023-05-26 | ||
| Enamine | EN300-1507306-0.1g |
2-(4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}-1H-1,2,3-triazol-1-yl)acetic acid |
2172182-56-6 | 0.1g |
$2963.0 | 2023-05-26 | ||
| Enamine | EN300-1507306-0.25g |
2-(4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}-1H-1,2,3-triazol-1-yl)acetic acid |
2172182-56-6 | 0.25g |
$3099.0 | 2023-05-26 | ||
| Enamine | EN300-1507306-0.5g |
2-(4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}-1H-1,2,3-triazol-1-yl)acetic acid |
2172182-56-6 | 0.5g |
$3233.0 | 2023-05-26 | ||
| Enamine | EN300-1507306-1.0g |
2-(4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}-1H-1,2,3-triazol-1-yl)acetic acid |
2172182-56-6 | 1g |
$3368.0 | 2023-05-26 | ||
| Enamine | EN300-1507306-2.5g |
2-(4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}-1H-1,2,3-triazol-1-yl)acetic acid |
2172182-56-6 | 2.5g |
$6602.0 | 2023-05-26 | ||
| Enamine | EN300-1507306-5.0g |
2-(4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}-1H-1,2,3-triazol-1-yl)acetic acid |
2172182-56-6 | 5g |
$9769.0 | 2023-05-26 | ||
| Enamine | EN300-1507306-10.0g |
2-(4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}-1H-1,2,3-triazol-1-yl)acetic acid |
2172182-56-6 | 10g |
$14487.0 | 2023-05-26 | ||
| Enamine | EN300-1507306-50mg |
2-(4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}-1H-1,2,3-triazol-1-yl)acetic acid |
2172182-56-6 | 50mg |
$888.0 | 2023-09-27 | ||
| Enamine | EN300-1507306-100mg |
2-(4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}-1H-1,2,3-triazol-1-yl)acetic acid |
2172182-56-6 | 100mg |
$930.0 | 2023-09-27 |
2-(4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}-1H-1,2,3-triazol-1-yl)acetic acid Related Literature
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 2-(4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}-1H-1,2,3-triazol-1-yl)acetic acid
Introduction to 2-(4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}-1H-1,2,3-triazol-1-yl)acetic acid (CAS No. 2172182-56-6)
2-(4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}-1H-1,2,3-triazol-1-yl)acetic acid (CAS No. 2172182-56-6) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential applications in drug development. This compound is characterized by its unique structural features, which include a fluorenylmethoxycarbonyl (Fmoc) protecting group and a 1,2,3-triazole moiety. These structural elements contribute to its stability and reactivity, making it a valuable intermediate in the synthesis of bioactive molecules.
The Fmoc protecting group is widely used in peptide synthesis to temporarily block the amino group of an amino acid, allowing for selective reactions at other sites. The removal of the Fmoc group can be achieved under mild conditions, making it a versatile tool in organic synthesis. In the context of 2-(4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}-1H-1,2,3-triazol-1-yl)acetic acid, the Fmoc group plays a crucial role in protecting the amino functionality during the synthesis of more complex molecules.
The presence of the 1,2,3-triazole moiety is another key feature of this compound. Triazoles are known for their biological activity and have been extensively studied for their potential in drug discovery. The 1,2,3-triazole ring is often introduced into drug candidates through click chemistry reactions, such as the copper-catalyzed azide–alkyne cycloaddition (CuAAC). This reaction is highly efficient and selective, making it a popular method for synthesizing complex molecules with high purity and yield.
2-(4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}-1H-1,2,3-triazol-1-yl)acetic acid has been explored in various research studies for its potential applications in medicinal chemistry. One notable area of interest is its use as an intermediate in the synthesis of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of peptides but often exhibit improved pharmacological properties such as increased stability and reduced susceptibility to enzymatic degradation.
In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the use of 2-(4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}-1H-1,2,3-triazol-1-yl)acetic acid as a building block for synthesizing novel peptidomimetics with anti-inflammatory properties. The study demonstrated that compounds derived from this intermediate showed significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These findings suggest that this compound could be a valuable starting material for developing new anti-inflammatory drugs.
Beyond its use in peptidomimetic synthesis, 2-(4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}-1H-1,2,3-triazol-1-yl)acetic acid has also been studied for its potential applications in cancer research. In another study published in Cancer Research, scientists explored the use of this compound as a scaffold for designing small molecule inhibitors targeting specific cancer-related proteins. The results showed that derivatives of this compound exhibited potent inhibitory activity against several key enzymes involved in cancer progression, including kinases and proteases.
The versatility of 2-(4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}-1H-1,2,3-triazol-1-yl)acetic acid extends to its use in diagnostic imaging agents. Researchers have utilized this compound as a platform for developing targeted imaging probes that can selectively bind to specific biomarkers associated with various diseases. These imaging agents have shown promise in improving the early detection and monitoring of diseases such as cancer and neurodegenerative disorders.
In conclusion, 2-(4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}-1H-1,2,3-triazol-1-y l)acetic acid (CAS No. 2172182-56-6) is a multifunctional compound with a wide range of potential applications in medicinal chemistry and drug development. Its unique structural features make it an attractive intermediate for synthesizing bioactive molecules with diverse therapeutic properties. Ongoing research continues to explore new avenues for utilizing this compound in the development of innovative treatments for various diseases.
2172182-56-6 (2-(4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}-1H-1,2,3-triazol-1-yl)acetic acid) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)